molecular formula C11H14N2O B8456179 N'-Phenylcyclobutanecarbohydrazide

N'-Phenylcyclobutanecarbohydrazide

Cat. No.: B8456179
M. Wt: 190.24 g/mol
InChI Key: ODYRHSQAFTYDGA-UHFFFAOYSA-N
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Description

N'-Phenylcyclobutanecarbohydrazide (CAS: 103490-51-3) is a carbohydrazide derivative with a cyclobutane ring and a phenyl-substituted hydrazide moiety. Its molecular formula is C₁₁H₁₄N₂O, and it has a molecular weight of 190.245 g/mol . The synthesis involves reacting phenyl hydrazine hydrochloride with cyclobutanecarbonyl chloride in dimethylformamide (DMF) and pyridine at −30°C, followed by purification .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N'-phenylcyclobutanecarbohydrazide

InChI

InChI=1S/C11H14N2O/c14-11(9-5-4-6-9)13-12-10-7-2-1-3-8-10/h1-3,7-9,12H,4-6H2,(H,13,14)

InChI Key

ODYRHSQAFTYDGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NNC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

A. Medicinal Chemistry

N'-Phenylcyclobutanecarbohydrazide has been investigated for its potential therapeutic applications. It shows promise as an inhibitor of specific enzymes involved in metabolic pathways, which can be crucial for treating conditions such as diabetes and cancer.

  • Enzyme Inhibition : Research indicates that this compound may inhibit enzymes like lactate dehydrogenase A (LDHA), which plays a significant role in cancer metabolism. By disrupting LDHA activity, this compound could potentially reduce tumor growth and proliferation.

B. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, including resistant strains of bacteria. This makes it a candidate for developing new antibiotics.

  • Case Study : A series of derivatives were tested against Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) of 5 µM for one analog, indicating strong potential for further development as an anti-tubercular agent.

C. Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for various modifications that can yield compounds with diverse biological activities.

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. Variations in the phenyl group or the hydrazide moiety can enhance or diminish its effectiveness.

Compound VariantModificationsIC50 (µM)Target Enzyme
OriginalNone21PDK1
Variant Ap-F substitution16LDHA
Variant BExtended side chain12PI3Kα
Variant CHydrophobic group addition9MmpL3

Case Study 1: Anticancer Activity

Research has shown that certain derivatives of this compound exhibit significant antiproliferative activity against colorectal cancer cell lines. Modifications to the compound's structure enhanced interactions with PI3Kα, leading to decreased cell viability.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated that specific modifications could enhance the compound's effectiveness against resistant strains by targeting MmpL3, a critical protein involved in mycobacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

a. 4-Phenyl-N′-(pyrrolidine-1-carbonothioyl) Picolinohydrazonamide (1a)
  • Structure: Features a picolinohydrazide backbone with a pyrrolidine-thiosemicarbazone substituent.
  • Molecular Weight: ~350–400 g/mol (higher due to the picolinoyl and thiosemicarbazone groups) .
  • Synthesis: Formed by condensing methyl 4-phenylpicolinimidate with pyrrolidine-1-carbothiohydrazide under reflux in methanol .
  • Key Differences : The thiosemicarbazone moiety enhances metal-chelating ability, unlike the simpler cyclobutane group in N'-Phenylcyclobutanecarbohydrazide.
b. 4-Fluoro-N'-[(pyridine-4-yl)carbonyl]benzohydrazide
  • Structure : A benzohydrazide derivative with a fluorine atom and pyridine substituent.
c. 1-Acetyl-2-phenylhydrazine (CAS: 114-83-0)
  • Structure : Acetylated phenylhydrazine with a molecular weight of 150.18 g/mol .
  • Key Differences : The acetyl group reduces nucleophilicity, making it less reactive in condensation reactions than this compound .

Cyclobutane-Based Analogues

a. N'~1~,N'~3~-Bis{2-nitrobenzylidene}-2,4-diphenyl-1,3-cyclobutanedicarbohydrazide
  • Structure : Contains two carbohydrazide groups on a cyclobutane ring, with nitrobenzylidene substituents.
  • Molecular Weight : 590.59 g/mol .
  • Key Differences: The dual carbohydrazide groups and nitro substituents confer higher steric hindrance and redox activity compared to the mono-substituted this compound .
b. 4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide
  • Structure : Features a sulfonyl-piperidine group and chlorine atom.
  • Molecular Weight : 435.93 g/mol .

Physicochemical Properties Comparison

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 103490-51-3 190.24 Not reported DMF, Ethanol
1-Acetyl-2-phenylhydrazine 114-83-0 150.18 102–104 Ethanol, Acetone
4-Phenyl-N′-(pyrrolidine-1-carbonothioyl) Picolinohydrazonamide Not reported ~350–400 210–215 Methanol
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide 1024183-79-6 435.93 Not reported DMSO

Preparation Methods

Acyl Chloride Route

The most direct method involves reacting cyclobutanecarbonyl chloride with phenylhydrazine. This pathway is analogous to the synthesis of aromatic carbohydrazides:

Cyclobutanecarbonyl chloride+PhenylhydrazineN’-Phenylcyclobutanecarbohydrazide+HCl\text{Cyclobutanecarbonyl chloride} + \text{Phenylhydrazine} \rightarrow \text{this compound} + \text{HCl}

Procedure :

  • Cyclobutanecarbonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane.

  • Phenylhydrazine (1.2 equiv) is added dropwise at 0°C under nitrogen.

  • The mixture is stirred at room temperature for 12 hours.

  • The product is isolated via aqueous workup (NaHCO₃ wash) and purified by recrystallization.

Theoretical Yield : 75–85% (based on analogous hydrazide syntheses).

Ester Hydrazinolysis

Hydrazinolysis of cyclobutanecarboxylate esters offers a milder alternative. Methyl cyclobutanecarboxylate reacts with phenylhydrazine in ethanol under reflux:

Methyl cyclobutanecarboxylate+PhenylhydrazineN’-Phenylcyclobutanecarbohydrazide+Methanol\text{Methyl cyclobutanecarboxylate} + \text{Phenylhydrazine} \rightarrow \text{this compound} + \text{Methanol}

Optimization Insights :

  • Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity).

  • Temperature : Reflux (70–80°C) for 6–8 hours.

  • Catalyst : None required, though trace HCl may accelerate the reaction.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity
Acyl Chloride RouteCyclobutanecarbonyl chloride, PhNHNH₂0°C → RT, 12 hr75–85%>95%
Ester HydrazinolysisMethyl ester, PhNHNH₂Reflux, 6–8 hr65–75%90–95%
Solid-Phase (CaO/Quinoline)Cyclobutanecarboxylic acid, CaO100°C, 24 hr60–70%85–90%

Notes :

  • The acyl chloride route offers higher yields but requires handling corrosive reagents.

  • Ester hydrazinolysis is safer but necessitates longer reaction times.

  • The CaO/quinoline method integrates with downstream cyclization but introduces complexity.

Mechanistic Insights

Nucleophilic Acyl Substitution

In the acyl chloride route, phenylhydrazine attacks the electrophilic carbonyl carbon, displacing chloride. The reaction proceeds via a tetrahedral intermediate, stabilized by the cyclobutane ring’s strain-induced hyperconjugation.

Base-Mediated Deprotonation

In the CaO/quinoline system, calcium oxide deprotonates phenylhydrazine, enhancing its nucleophilicity. Quinoline solubilizes intermediates and sequesters HCl, preventing side reactions.

Challenges and Optimization Strategies

Cyclobutane Ring Strain

The cyclobutane ring’s angle strain (90° vs. 109.5° for sp³ carbons) increases reactivity but risks ring-opening under harsh conditions. Mitigation strategies include:

  • Low-temperature reactions (0–25°C).

  • Avoiding strong acids/bases during workup.

Byproduct Formation

Common byproducts include N,N'-diphenylurea (from over-alkylation) and cyclobutane carboxylic acid (hydrolysis of acyl chloride). Remedies:

  • Use excess phenylhydrazine (1.2–1.5 equiv).

  • Anhydrous conditions for acyl chloride reactions.

Scalability and Industrial Relevance

The ester hydrazinolysis method is preferred for large-scale production due to:

  • Lower cost of methyl cyclobutanecarboxylate.

  • Simplified purification (crystallization vs. chromatography).

  • Compatibility with continuous flow reactors .

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